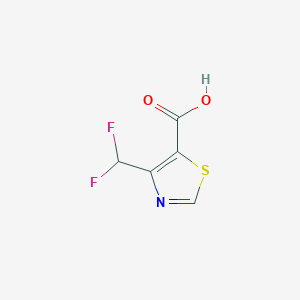
4-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid
Übersicht
Beschreibung
Difluoromethylated compounds are a significant class of chemicals due to their biological activities . They are often used as intermediates in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of difluoromethylated compounds has seen significant advances in recent years . For instance, the synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-carboxylic acid involves the treatment of the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine .Molecular Structure Analysis
The molecular structure of difluoromethylated compounds can be analyzed using various techniques such as X-ray diffraction and DFT calculations .Chemical Reactions Analysis
Difluoromethylation reactions often involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S .Physical And Chemical Properties Analysis
The physical and chemical properties of difluoromethylated compounds can vary widely depending on their specific structures. These properties can be analyzed using various techniques and tools .Wissenschaftliche Forschungsanwendungen
Fungicide Development
Scientific Field
Summary of Application
This compound has been used in the synthesis of fungicidally active succinate dehydrogenase inhibitors (SDHIs). These inhibitors are used as fungicides and are applied against a wide range of phytopathogens .
Methods of Application/Experimental Procedures
The synthesis of these SDHIs involved the development of unique synthesis routes, which relied on the van Leusen pyrrole synthesis and the halogen dance reaction .
Results/Outcomes
The synthesized SDHIs demonstrated biological activity against selected Ascomycete pathogens .
Cyclooxygenase-2 Inhibitor
Scientific Field
Summary of Application
Derivatives of “4-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid” have been studied as potential inhibitors of cyclooxygenase-2, an enzyme that plays a key role in the inflammatory response .
Methods of Application/Experimental Procedures
Molecular docking simulations and Density Functional Theory (DFT) were used to examine the binding interactions of these derivatives within the receptor’s binding site .
Results/Outcomes
The study found that certain derivatives showed a high affinity towards the major protease, indicating a strong and advantageous binding affinity .
Late-stage Difluoromethylation
Scientific Field
Summary of Application
This compound has been used in late-stage difluoromethylation processes. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .
Methods of Application/Experimental Procedures
The process is based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S .
Results/Outcomes
These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Summary of Application
The compound has been used in the development of a new method for introducing fluorinated components into molecules .
Methods of Application/Experimental Procedures
The method involves the introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch .
Results/Outcomes
This method has been used to streamline the synthesis of fluorinated molecules, which are often used in pharmaceuticals due to their unique properties .
Difluoromethylation of Heterocycles
Summary of Application
This compound has been used in the difluoromethylation of heterocycles via a radical process . Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .
Methods of Application/Experimental Procedures
The process involves the design and catalytic mechanism as well as on the representative outcomes and applications .
Results/Outcomes
The state-of-the-art advances in difluoromethylation of heterocycles via a radical process over the past few years (2018 to early 2022) have been summarized .
Antifungal Activity
Summary of Application
A series of novel “3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” amides were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .
Methods of Application/Experimental Procedures
The process involves the synthesis of the fungicidally active SDHIs .
Results/Outcomes
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO2S/c6-4(7)2-3(5(9)10)11-1-8-2/h1,4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORMLSCFTVVMDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201246441 | |
| Record name | 5-Thiazolecarboxylic acid, 4-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)-1,3-thiazole-5-carboxylic acid | |
CAS RN |
2007917-53-3 | |
| Record name | 5-Thiazolecarboxylic acid, 4-(difluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007917-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazolecarboxylic acid, 4-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Racemic-(2S,3aS,6aS)-tert-butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1435719.png)
![(3aR,7aR)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1435720.png)
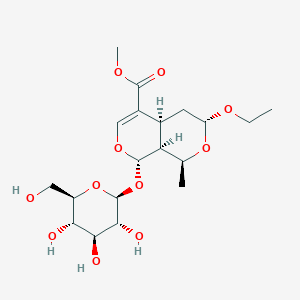
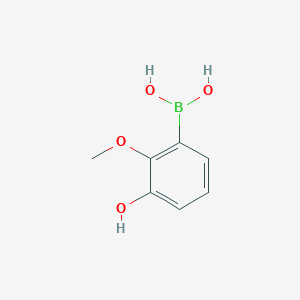
![6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1435724.png)
![2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/structure/B1435730.png)
![9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one](/img/structure/B1435731.png)
![Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate](/img/structure/B1435732.png)
![N-[(3-amino-5-fluorophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B1435733.png)
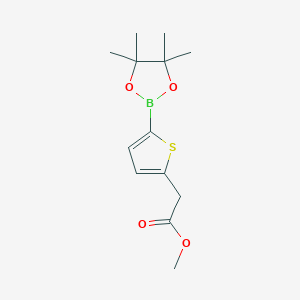
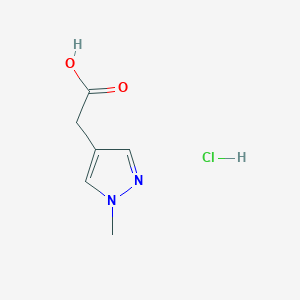
![(1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenyl)(methyl)amine](/img/structure/B1435736.png)
![(E)-1-[3-(Trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one](/img/structure/B1435738.png)
![4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435741.png)